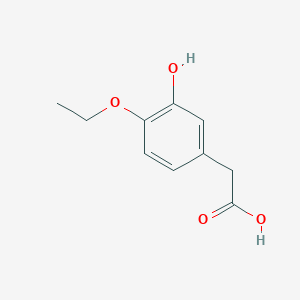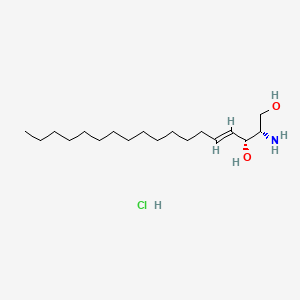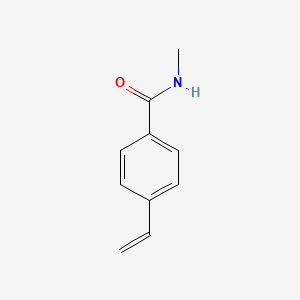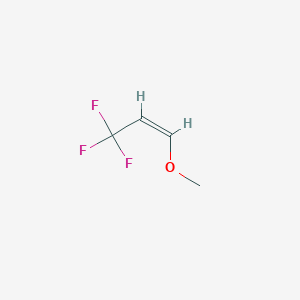![molecular formula C15H10Cl2F3NO B3041366 N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide CAS No. 284674-79-9](/img/structure/B3041366.png)
N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide
Übersicht
Beschreibung
“N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide” is a chemical compound with the molecular formula C15H10Cl2F3NO . It is a complex organic compound that contains elements such as carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C15H10Cl2F3NO . The compound contains a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group .Wirkmechanismus
N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide binds to a specific site on the CFTR protein, known as the cytoplasmic vestibule, and inhibits the opening of the chloride channel pore. The exact molecular mechanism of this compound inhibition is still under investigation, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ions from passing through the channel. This compound is a reversible inhibitor, meaning that its effects can be reversed by removing the compound from the experimental system.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects, including inhibition of CFTR chloride currents, reduction of mucus viscosity, stimulation of airway surface liquid volume, and modulation of ion transport in other epithelial tissues. This compound has also been shown to have anti-inflammatory and antimicrobial effects, which may be relevant to the treatment of cystic fibrosis and other respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide in lab experiments is its high potency and selectivity for CFTR, which allows for precise and specific modulation of CFTR function. Another advantage is its reversible nature, which allows for control of the duration and extent of CFTR inhibition. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results. Another limitation is its relatively high cost and limited availability, which may limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research on N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide and related compounds. One direction is the development of more potent and selective CFTR inhibitors, with improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the molecular mechanisms underlying this compound inhibition, including the identification of the specific binding site on the CFTR protein and the structural changes induced by the compound. A third direction is the evaluation of this compound and related compounds as potential therapeutic agents for cystic fibrosis and other CFTR-related diseases, either alone or in combination with other drugs. Finally, there is a need for further research on the physiological and pathophysiological roles of CFTR, including its interactions with other ion channels and transporters, its regulation by signaling pathways, and its contribution to disease processes beyond cystic fibrosis.
Wissenschaftliche Forschungsanwendungen
N1-[2-(trifluoromethyl)phenyl]-2-chloro-2-(2-chlorophenyl)acetamide has been widely used as a research tool in the field of CFTR biology and pharmacology. It has been shown to inhibit CFTR chloride currents in a variety of cell types and experimental systems, including human airway epithelial cells, pancreatic duct cells, sweat gland cells, and Xenopus oocytes expressing human CFTR. This compound has been used to investigate the physiological roles of CFTR in fluid and electrolyte transport, mucociliary clearance, and other processes, as well as the pathophysiological mechanisms underlying cystic fibrosis and other CFTR-related diseases. This compound has also been used to screen for potential CFTR modulators and to evaluate the efficacy and safety of new CFTR-targeted drugs.
Eigenschaften
IUPAC Name |
2-chloro-2-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c16-11-7-3-1-5-9(11)13(17)14(22)21-12-8-4-2-6-10(12)15(18,19)20/h1-8,13H,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPODJEIVMKBXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)NC2=CC=CC=C2C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2,6-Dichloro-4-pyridyl)[4-(trifluoromethyl)piperidino]methanone](/img/structure/B3041284.png)
![4-(Tert-butyl)-2-[2-chloro-6-(4-chlorophenoxy)-4-pyridyl]-1,3-thiazole](/img/structure/B3041286.png)
![2-[2-Chloro-6-(2-pyridylthio)-4-pyridyl]-4-phenyl-1,3-thiazole](/img/structure/B3041287.png)
![Ethyl 5-cyano-6-{[2-({[(2,6-dichloro-4-pyridyl)amino]carbonyl}amino)phenyl]thio}-2-(trifluoromethyl)nicotinate](/img/structure/B3041288.png)









